1-azido-3-fluoro-2-nitrobenzene
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Overview
Description
1-Azido-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H3FN4O2. This compound is characterized by the presence of an azido group (-N3), a fluoro group (-F), and a nitro group (-NO2) attached to a benzene ring.
Preparation Methods
The synthesis of 1-azido-3-fluoro-2-nitrobenzene typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the fluoro group.
Diazotization: The nitro-substituted fluoroaniline is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Chemical Reactions Analysis
1-Azido-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates useful in organic synthesis.
Common reagents used in these reactions include sodium azide, sodium nitrite, hydrochloric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-3-fluoro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.
Materials Science: The compound’s unique reactivity makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is used in the design and synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-azido-3-fluoro-2-nitrobenzene involves the reactivity of its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, a widely used method for bioconjugation and material synthesis.
Nitro Group: The nitro group can be reduced to an amino group, which can then participate in further chemical transformations.
Comparison with Similar Compounds
1-Azido-3-fluoro-2-nitrobenzene can be compared with other azido and nitro-substituted benzene derivatives:
1-Azido-2-nitrobenzene: Lacks the fluoro group, which can affect its reactivity and applications.
1-Azido-4-fluoro-2-nitrobenzene:
1-Azido-3-chloro-2-nitrobenzene: The chloro group can provide different reactivity compared to the fluoro group, leading to distinct applications.
These comparisons highlight the unique properties of this compound, particularly its combination of azido, fluoro, and nitro groups, which contribute to its versatility in various chemical reactions and applications.
Properties
CAS No. |
874279-84-2 |
---|---|
Molecular Formula |
C6H3FN4O2 |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
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